3-Hydroxy-2,4,6-triiodobenzoic acid 3-Hydroxy-2,4,6-triiodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 53279-72-4
VCID: VC0007531
InChI: InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
SMILES: C1=C(C(=C(C(=C1I)O)I)C(=O)O)I
Molecular Formula: C7H3I3O3
Molecular Weight: 515.81 g/mol

3-Hydroxy-2,4,6-triiodobenzoic acid

CAS No.: 53279-72-4

Cat. No.: VC0007531

Molecular Formula: C7H3I3O3

Molecular Weight: 515.81 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2,4,6-triiodobenzoic acid - 53279-72-4

Specification

CAS No. 53279-72-4
Molecular Formula C7H3I3O3
Molecular Weight 515.81 g/mol
IUPAC Name 3-hydroxy-2,4,6-triiodobenzoic acid
Standard InChI InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Standard InChI Key GIAVHGFPMPSIFI-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1I)O)I)C(=O)O)I
Canonical SMILES C1=C(C(=C(C(=C1I)O)I)C(=O)O)I
Appearance Crystalline powder
Boiling Point 389.2±42.0 °C(Predicted)
Melting Point 211-215°C

Introduction

Chemical and Physical Properties

Molecular Characteristics

HTBA’s molecular formula is C₇H₃I₃O₃, comprising a benzoic acid backbone substituted with three iodine atoms at the 2, 4, and 6 positions and a hydroxyl group at the 3 position . The compound’s InChI Key (GIAVHGFPMPSIFI-UHFFFAOYSA-N) and SMILES notation (OC(=O)C1=C(I)C=C(I)C(O)=C1I) reflect this substitution pattern, which contributes to its high molecular polarizability and density .

Table 1: Key Physicochemical Properties of HTBA

PropertyValueSource
Molecular Weight515.81 g/mol
Density3.1 ± 0.1 g/cm³
Melting Point211–215°C
Boiling Point389.2 ± 42.0°C at 760 mmHg
Flash Point189.2 ± 27.9°C
Vapor Pressure0.0 ± 0.9 mmHg at 25°C
LogP (Octanol-Water)2.46
Exact Mass515.721619 g/mol

The compound’s low vapor pressure and high density suggest limited volatility, making it suitable for applications requiring thermal stability . Its logP value of 2.46 indicates moderate lipophilicity, which may influence solubility in organic solvents .

Synthesis and Structural Analysis

Synthetic Routes

Applications and Industrial Relevance

Research and Development

HTBA is marketed as a high-purity reagent (≥97%) for specialized synthetic applications, including:

  • Coordination chemistry: As a ligand for heavy metals, leveraging iodine’s electron-withdrawing effects to modulate metal center reactivity .

  • Pharmaceutical intermediates: Potential use in iodinated contrast agents or thyroid hormone analogs, though clinical applications remain unexplored in the cited sources .

Material Science

The compound’s high density and iodine content make it a candidate for X-ray attenuating materials or scintillation detectors, where heavy atoms improve radiation absorption efficiency .

Exposure RouteFirst Aid Response
InhalationMove to fresh air; seek medical attention if breathing difficulties persist .
Skin ContactRinse with water for 15 minutes; remove contaminated clothing .
Eye ContactFlush with water for 15 minutes; immediate medical consultation required .
IngestionRinse mouth; do NOT induce vomiting; seek medical attention .

Recent Developments and Future Directions

While recent literature on HTBA is sparse, its structural analogs have gained attention in medicinal chemistry for designing thyroid hormone receptor modulators . Further research could explore its potential in:

  • Radiotherapy adjuvants: Leveraging iodine’s radio-opaque properties.

  • Organic electronics: As a dopant for charge-transfer complexes.

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